molecular formula C18H19FN4O3S B3005421 Methyl 1-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate CAS No. 868220-14-8

Methyl 1-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate

Cat. No.: B3005421
CAS No.: 868220-14-8
M. Wt: 390.43
InChI Key: KXVMQHZPEQMYCN-UHFFFAOYSA-N
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Description

Methyl 1-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C18H19FN4O3S and its molecular weight is 390.43. The purity is usually 95%.
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Biological Activity

Methyl 1-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, structure, and various biological activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈F N₅ O₃ S
  • Molecular Weight : 373.43 g/mol

The compound features a piperidine ring substituted with a fluorophenyl group and a thiazolo-triazole moiety, contributing to its pharmacological properties.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of thiazole and triazole derivatives. The incorporation of the piperidine moiety is believed to enhance the antibacterial properties. For instance:

Compound TypeActivityReference
Thiazole DerivativesAntibacterial against Staphylococcus aureus
Triazole DerivativesAntifungal activity against Candida species

In vitro studies indicate that compounds similar to this compound exhibit Minimum Inhibitory Concentrations (MIC) ranging from 0.78 to 1.56 µg/ml against various bacterial strains.

Anticancer Activity

Research has also explored the anticancer properties of related compounds. The thiazole and triazole frameworks are known for their ability to inhibit cancer cell proliferation. A study demonstrated that derivatives with similar structures could induce apoptosis in cancer cells through the modulation of apoptotic pathways.

Study FocusResultReference
Apoptosis InductionSignificant increase in apoptotic cells in treated groups
Cell Line TestedMCF-7 (breast cancer) and HeLa (cervical cancer) cell lines

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds containing triazole rings often act as enzyme inhibitors.
  • Cell Membrane Disruption : The hydrophobic nature of the piperidine moiety may facilitate membrane penetration.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication processes.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of a series of piperidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a fluorophenyl substituent exhibited enhanced activity compared to their non-fluorinated counterparts.

Case Study 2: Anticancer Properties

In another study focusing on anticancer activity, derivatives were tested against various cancer cell lines. The results showed that modifications at the piperidine position significantly influenced cytotoxicity levels.

Properties

IUPAC Name

methyl 1-[(4-fluorophenyl)-(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O3S/c1-26-17(25)12-6-8-22(9-7-12)14(11-2-4-13(19)5-3-11)15-16(24)23-18(27-15)20-10-21-23/h2-5,10,12,14,24H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVMQHZPEQMYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC=N4)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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